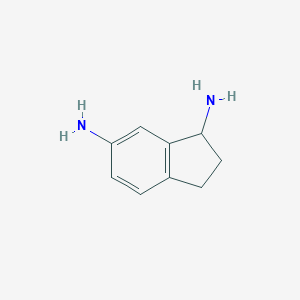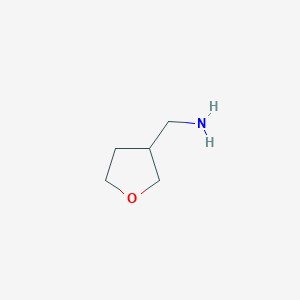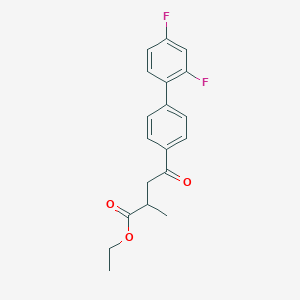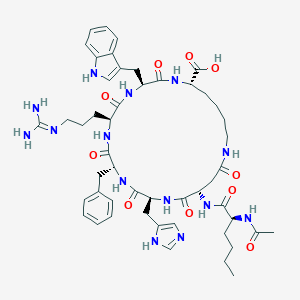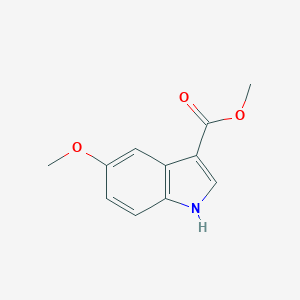
methyl 5-methoxy-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The compound has been prepared through the esterification of commercially available 5-methoxyindole-2-carboxylic acid. This process involves characterizing the molecule using various spectroscopic techniques to ensure its correct formation and purity (Almutairi et al., 2017).
Molecular Structure Analysis
X-ray diffraction methods have provided insights into the crystal and molecular structure of related indole derivatives. These studies reveal details about the arrangement of atoms within the compound and the molecular interactions that may influence its chemical behavior (Sakaki et al., 1975).
Chemical Reactions and Properties
Methyl 5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For instance, its interactions with pyridinium ylides under relay catalysis conditions illustrate its versatility in forming pyrrole derivatives, which are valuable in pharmaceutical chemistry (Galenko et al., 2015).
Physical Properties Analysis
The compound's physical properties, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are typically determined through empirical studies and contribute to the compound's characterization and practical use in laboratory settings.
Chemical Properties Analysis
The chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, are foundational to its application in organic synthesis. Detailed computational and spectroscopic studies provide insights into its electronic nature, bonding structures, and reactivity profiles, which are valuable for designing new chemical reactions and processes (Almutairi et al., 2017).
Scientific Research Applications
Spectroscopic and Computational Studies : Methyl 5-methoxy-1H-indole-2-carboxylate (a similar compound) was studied for its potential as a precursor to biologically active molecules. The study involved spectroscopic profiling (FT-IR, FT-Raman, UV, 1H and 13C NMR), computational studies, and analyses like HOMO-LUMO energy distribution, natural bond orbital (NBO) approach, and non-linear optical (NLO) properties (Almutairi et al., 2017).
Synthesis of Novel Indole-Benzimidazole Derivatives : A study involved the synthesis of indole-carboxylic acids, including derivatives related to methyl 5-methoxy-1H-indole-3-carboxylate, as part of a process to produce indole-benzimidazoles (Wang et al., 2016).
Interactions with Metal Ions : Research has been conducted on complexes of various metal ions with anti-inflammatory drugs, including indole derivatives. These studies aim to understand the structural and functional properties of these complexes (Dendrinou-Samara et al., 1998).
Structural Studies of Tryptophan Metabolites : The crystal structure of 5-methoxyindole-3-acetic acid, a related compound, was analyzed to understand its molecular and crystal structure, offering insights into the conformation of such molecules (Sakaki et al., 1975).
Discovery and Development of Serotonin Receptor Antagonists : Research on 1H-indole derivatives, including those related to methyl 5-methoxy-1H-indole-3-carboxylate, for the treatment of cognitive disorders like Alzheimer's disease, has been a significant area of study. This involves exploring their affinity, selectivity, and preclinical efficacy (Nirogi et al., 2017).
Functionalization Studies : The study of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate involved its reaction with various agents to form diverse derivatives. Such research provides insights into the chemical versatility of these compounds (Velikorodov et al., 2016).
Safety And Hazards
“Methyl 5-methoxy-1H-indole-3-carboxylate” is associated with some safety hazards. The GHS pictogram indicates a warning signal . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement includes P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
Indole derivatives, including “methyl 5-methoxy-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the therapeutic potential of these compounds.
properties
IUPAC Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFYEWPUQVAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630531 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
CAS RN |
172595-68-5 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
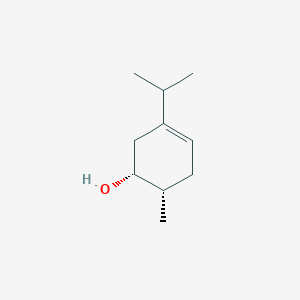
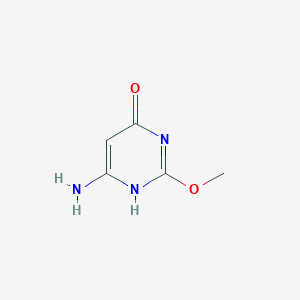
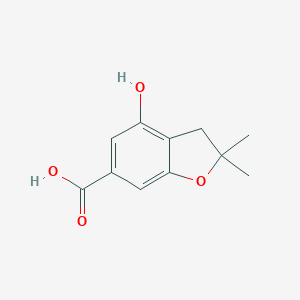
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
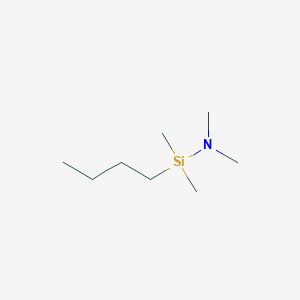

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
